
tert-Butyl D-glutaminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl D-glutaminate: is a derivative of glutamic acid, where the carboxyl groups are protected by tert-butyl esters. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity. It is particularly useful in the synthesis of peptides and other bioactive molecules, serving as a protected form of glutamic acid that can be selectively deprotected under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl D-glutaminate typically involves the esterification of glutamic acid with tert-butyl alcohol. One common method includes dissolving or suspending the Nα-protected amino acid in dichloromethane, followed by the addition of tert-butyl alcohol and an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phase-transfer catalysts to enhance the reaction efficiency. For example, a mixture of tert-butylamine, chloroform, and a phase-transfer catalyst like benzyltriethylammonium chloride can be used to produce tert-butyl isocyanide, which can then be reacted with glutamic acid to form the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl D-glutaminate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield glutamic acid.
Substitution: The tert-butyl groups can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is relatively stable, the amino and carboxyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl groups.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products:
Hydrolysis: Glutamic acid.
Substitution: Various substituted glutamic acid derivatives.
Oxidation and Reduction: Modified glutamic acid derivatives with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: tert-Butyl D-glutaminate is widely used in peptide synthesis as a protected form of glutamic acid. It allows for selective deprotection, enabling the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study the role of glutamic acid in cellular processes. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive molecules. It is also used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl D-glutaminate primarily involves its role as a protected form of glutamic acid. The tert-butyl groups protect the carboxyl groups from unwanted reactions during synthesis. Upon deprotection, the free glutamic acid can participate in various biochemical processes, including protein synthesis and neurotransmission .
Molecular Targets and Pathways:
Protein Synthesis: Glutamic acid is a key amino acid in protein synthesis, and its protected form allows for the selective incorporation into peptides.
Neurotransmission: Glutamic acid acts as a neurotransmitter in the central nervous system, and its derivatives are used to study its role in synaptic transmission and plasticity.
Comparaison Avec Des Composés Similaires
Di-tert-butyl L-glutamate hydrochloride: Another protected form of glutamic acid with similar applications in peptide synthesis.
tert-Butyl glycinate: A related compound used in the synthesis of glycine derivatives.
Uniqueness: tert-Butyl D-glutaminate is unique due to its specific protection of the carboxyl groups, allowing for selective deprotection and incorporation into peptides. Its stability and reactivity make it a valuable tool in organic synthesis and biochemical research .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl (2R)-2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m1/s1 |
Clé InChI |
VVOPSEUXHSUTJS-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
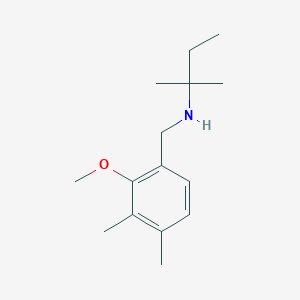
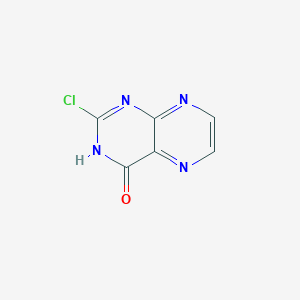
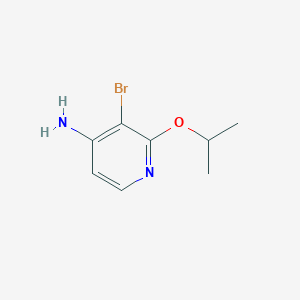
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
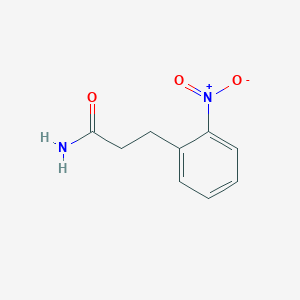
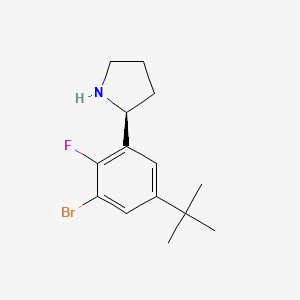

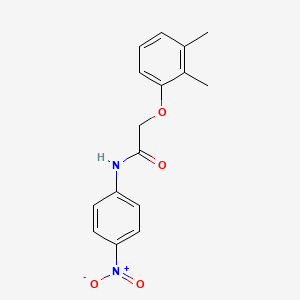

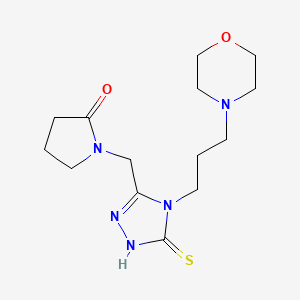
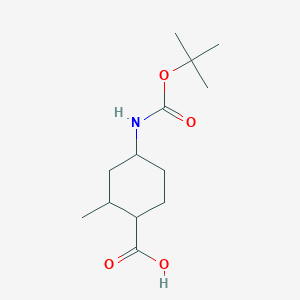
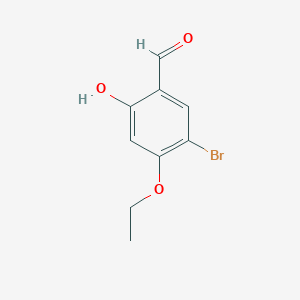
![5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12997150.png)
